molecular formula C12H15N5O4S B2498040 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034532-65-3

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2498040
CAS No.: 2034532-65-3
M. Wt: 325.34
InChI Key: WIZHNLKAMVFCML-UHFFFAOYSA-N
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Description

"N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" is a synthesized organic compound. This complex molecule is characterized by a combination of heterocyclic rings, including a pyrazole and oxadiazole moiety, linked to a tetrahydrothiophene backbone with a carboxamide group. Such structures often present interesting properties useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the 1-methyl-1H-pyrazole derivative. This is achieved through alkylation of pyrazole. The next step includes forming the 1,2,4-oxadiazole ring via a cyclization reaction, usually involving hydrazides and nitriles under acidic or basic conditions.

Finally, these intermediates are coupled with a tetrahydrothiophene derivative, followed by the introduction of the carboxamide and dioxide functionalities. The precise conditions, such as temperature, solvents, and catalysts, would vary depending on the availability of starting materials and desired yields.

Industrial Production Methods

Scaling up the production for industrial purposes would involve optimizing these reactions for bulk synthesis, ensuring safety, efficiency, and cost-effectiveness. This might include utilizing continuous flow reactors, enhancing reaction kinetics through better catalysts, and ensuring stringent control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its functional groups.

  • Reduction: : Under specific conditions, reduction reactions might target the dioxide group, among others.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur on the heterocyclic rings or the carboxamide group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide can be typical reagents.

  • Reduction: : Sodium borohydride or hydrogenation using palladium catalysts are common.

  • Substitution: : Halogenated solvents, strong bases like sodium hydroxide, or acidic conditions using sulfuric acid might be used.

Major Products

Reactions often yield derivatives with modified functional groups, retaining the core heterocyclic structure while introducing new chemical functionalities that can provide different properties.

Scientific Research Applications

Chemistry

In chemistry, the compound is studied for its unique structure, enabling the exploration of heterocyclic chemistry and potential development of new synthetic routes and derivatives.

Biology

Biologically, its structure makes it a candidate for drug design, particularly in targeting specific enzymes or receptors due to the presence of multiple functional groups that can interact biologically.

Medicine

In medicinal research, such compounds are investigated for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties, owing to their bioactive heterocyclic cores.

Industry

Industrially, the compound can be utilized in materials science for developing new polymers or in the agriculture sector for designing new agrochemicals.

Mechanism of Action

The effects of this compound are primarily exerted through its interaction with specific molecular targets. Its heterocyclic rings can interact with proteins, enzymes, and receptors, either inhibiting or activating their functions. The pathway involves binding at the active sites of these biological macromolecules, modifying their activity, and subsequently affecting cellular processes.

Comparison with Similar Compounds

Comparing with other heterocyclic compounds, "N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide" stands out due to its unique combination of functional groups and their arrangement. Similar compounds might include those with pyrazole and oxadiazole moieties but differ in their linkage or additional groups, such as:

  • 1-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanone

  • N-(3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanesulfonamide

In comparison, our compound's unique tetrahydrothiophene backbone and carboxamide dioxide groups give it distinct physical and chemical properties, making it a subject of interest for further study.

Conclusion

"this compound" showcases how intricate chemical synthesis can lead to the creation of compounds with multifaceted applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a fascinating subject for ongoing research and potential technological advancements.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4S/c1-17-6-9(4-14-17)11-15-10(21-16-11)5-13-12(18)8-2-3-22(19,20)7-8/h4,6,8H,2-3,5,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZHNLKAMVFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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